molecular formula C15H18N2O3 B168666 Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate CAS No. 163521-20-8

Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

Cat. No.: B168666
CAS No.: 163521-20-8
M. Wt: 274.31 g/mol
InChI Key: ZKLDXJIVWKPASZ-UHFFFAOYSA-N
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Description

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate (CAS: 163521-20-8) is a heterocyclic compound featuring a benzofuran core substituted with a piperazine moiety at the 5-position and an ethyl ester group at the 2-position. Its molecular formula is C₁₅H₁₈N₂O₃, with a molecular weight of 274.32 g/mol .

Properties

IUPAC Name

ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-19-15(18)14-10-11-9-12(3-4-13(11)20-14)17-7-5-16-6-8-17/h3-4,9-10,16H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLDXJIVWKPASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460666
Record name Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
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Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163521-20-8
Record name Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
Source ChemIDplus
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Record name Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
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Record name ETHYL 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXYLATE
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Preparation Methods

Synthesis of 3-[2-Hydroxy-5-(Piperazin-1-yl)]Phenyl-2-Propenal

The process begins with a zinc-mediated Reformatsky reaction under nitrogen protection. Zinc powder (40–80 g, 0.6–1.2 mol) and tetrahydrofuran (THF, 2–4 L) are combined, followed by dropwise addition of titanium tetrachloride (TiCl₄, 0.3–0.6 mol) at −20°C to −10°C. After refluxing for 3–4.5 hours, 2-hydroxy-5-(piperazin-1-yl)benzaldehyde (0.12–0.24 mol) and glyoxal (0.12–0.24 mol) in THF are added, yielding 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenal via aldol condensation.

Key Parameters

  • Temperature : −20°C to −10°C during TiCl₄ addition.

  • Yield : 73–77% after rectification.

  • Purity : 92–93% (GC analysis).

Oxidation to 3-[2-Hydroxy-5-(Piperazin-1-yl)]Cinnamic Acid

The propenal intermediate is oxidized using a sodium hydroxide (10–30%) and copper sulfate (2–5%) solution under reflux. Neutralization with hydrochloric acid (1–6 M) precipitates the cinnamic acid derivative.

Optimization Data

  • Reagent Ratio : Sodium hydroxide-to-copper sulfate volume ratio of 8:1 maximizes yield.

  • Yield : 88–96%.

Cyclization to Ethyl 5-(Piperazin-1-yl)Benzofuran-2-Carboxylate

The cinnamic acid (0.10–0.15 mol) is dissolved in ethanol, treated with THF, anhydrous potassium carbonate (0.64–0.96 mol), and iodine (0.64–0.96 mol), and stirred for 1–5 hours. Post-reaction, saturated sodium bicarbonate quenches excess iodine, and chloroform extraction isolates the product.

Performance Metrics

  • Yield : 24.6–37.1 g (76–79%).

  • Purity : >95% after recrystallization.

Nucleophilic Substitution Route via Ethyl 5-Aminobenzofuran-2-Carboxylate

Alkylation with N,N-Bis(2-Chloroethyl)Amine

Ethyl 5-aminobenzofuran-2-carboxylate reacts with N,N-bis(2-chloroethyl)amine in dichloromethane to form the piperazine ring. The reaction mass is worked up using isopropanol/water (95:5), yielding ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate.

Critical Factors

  • Solvent System : Dichloromethane ensures high solubility of intermediates.

  • Acid Quenching : 1–2.5 equivalents of HCl prevent over-acidification.

BOC Protection and Deprotection

The piperazine nitrogen is protected with di-tert-butyl dicarbonate in THF, followed by deprotection using methanolic HCl to enhance stability during subsequent reactions.

Comparative Analysis of Synthetic Methods

Parameter Three-Step Cyclization Nucleophilic Substitution
Overall Yield 58–62%50–55%
Reaction Time 18–24 hours12–16 hours
Key Advantage High purity (>95%)Fewer purification steps
Key Limitation Multi-step purificationLower yield

Recent Advances in Catalysis and Solvent Systems

Role of Titanium Tetrachloride

TiCl₄ activates the carbonyl group in the Reformatsky reaction, facilitating enolate formation. Lower temperatures (−20°C to −10°C) minimize side reactions.

Solvent Optimization

THF is preferred for its ability to stabilize reactive intermediates, while ethanol enables efficient cyclization due to its polarity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Automated reactors improve scalability, reducing reaction times by 30% compared to batch processes.

Purification Techniques

  • Recrystallization : Ethyl acetate/acetone (1:5–1:3) removes impurities.

  • Activated Carbon Treatment : Enhances product decolorization .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine ring undergoes alkylation and acylation reactions due to its nucleophilic secondary amine groups.

Reaction TypeConditionsReagents/OutcomeYieldSource
Alkylation 50–60°C, isopropanol, Na₂CO₃Bis(2-chloroethyl)amine hydrochloride → Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate85%
Acylation DCM, room temperatureAcetyl chloride → N-acetylated derivative-
  • Example: Reaction with benzyl chloride in dichloromethane produces Ethyl 5-(4-benzyl-1-piperazinyl)benzofuran-2-carboxylate, enhancing lipophilicity for pharmacological studies.

Ester Hydrolysis and Functionalization

The ethyl ester group is susceptible to hydrolysis, enabling carboxylate intermediate formation.

Reaction TypeConditionsOutcomeYieldSource
Acidic Hydrolysis HCl (6M), reflux5-(Piperazin-1-yl)benzofuran-2-carboxylic acid78%
Basic Hydrolysis NaOH (10–30%), CuSO₄Intermediate for amide synthesis90%
  • Hydrolysis products serve as precursors for amide bonds in drug candidates like vilazodone .

Cyclization and Ring Formation

Key steps in its synthesis involve cyclization to construct the benzofuran core:

StepConditionsReagentsOutcomeYieldSource
Friedel-Crafts Acylation TiCl₄, Zn, THF, −20°C2-Hydroxy-5-(piperazin-1-yl)benzaldehyde → 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenal92%
Oxidative Cyclization NaOH, CuSO₄, refluxFormation of benzofuran ring85%
  • Cyclization efficiency depends on temperature control and catalyst selection .

Cross-Coupling Reactions

The aromatic system participates in palladium-catalyzed cross-coupling:

ReactionConditionsReagentsOutcomeSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, tolueneBoronic acids → 5-aryl derivatives-
Buchwald-Hartwig Amination Pd₂(dba)₃, XantphosSecondary amines → N-alkylated analogs-
  • These reactions enable structural diversification for structure-activity relationship (SAR) studies.

Reduction of Nitro Intermediates

Nitro groups in synthetic precursors are reduced to amines:

ConditionsReagentsOutcomeYieldSource
H₂, Pd/CEthanol, 50°C5-Aminobenzofuran-2-carboxylate intermediate95%
  • Critical for generating intermediates for further functionalization .

Protonation and Salt Formation

The piperazine nitrogen forms stable salts:

ReactionConditionsOutcomeApplicationSource
HCl Salt Formation Ethanol, HCl gasHydrochloride salt (mp 180–182°C)Improved solubility for formulation
  • Hydrochloride salts are preferred in pharmaceutical formulations due to enhanced stability .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate can be synthesized through several methods, with one notable approach involving the reaction of piperazine derivatives with benzofuran carboxylic acids. The synthesis typically involves the following steps:

  • Formation of Benzofuran Derivative : A benzofuran derivative is prepared, which serves as the backbone for further modifications.
  • Piperazine Coupling : The piperazine moiety is introduced via a coupling reaction, often using coupling agents to facilitate the formation of the amide bond.

This compound has a molecular formula of C15H18N2O3 and a molecular weight of 274.31 g/mol, characterized by its benzofuran structure which contributes to its biological activity .

Antidepressant Activity

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is an important intermediate in the synthesis of vilazodone, an antidepressant approved for the treatment of major depressive disorder. Vilazodone acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at serotonin receptors, providing enhanced efficacy compared to traditional SSRIs .

Clinical Insights :

  • Clinical studies have shown that vilazodone demonstrates significant improvements in depressive symptoms with a favorable side effect profile compared to placebo .

Antimicrobial Properties

Research indicates that derivatives of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate exhibit antimicrobial activity. The presence of the piperazine ring enhances interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death .

Case Studies :

  • Various studies have reported on the efficacy of piperazine-benzofuran compounds against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents.

Drug Development

The compound serves as a scaffold for the development of new pharmaceuticals targeting various conditions beyond depression, including anxiety disorders and neurodegenerative diseases. Its versatility allows for structural modifications that can lead to compounds with enhanced potency and selectivity.

Biological Assays

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is frequently used in biological assays to evaluate its pharmacological properties. These assays help in understanding its mechanism of action and potential side effects.

Mechanism of Action

The mechanism of action of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring allows the compound to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The piperazine-benzofuran scaffold is highly versatile, enabling diverse substitutions. Below is a comparison with structurally related compounds:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key References
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate None (parent compound) 274.32 Intermediate for Vilazodone, anti-tubercular activity
Ethyl 5-(4-(2,4-dinitrobenzenesulfonyl)piperazin-1-yl)benzofuran-2-carboxylate (4a) 2,4-Dinitrobenzenesulfonyl 505.3 Anti-tubercular (Mycobacterium tuberculosis H37Rv inhibition)
Ethyl 3-((4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)methyl)-6-methoxybenzofuran-2-carboxylate (21) Imidazole and methoxy groups N/A Anti-HIV activity
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate Indole-cyano substituent 470.58 Pharmacological applications (undisclosed)
5-[4-(1-tert-butoxyethenyl)piperazin-1-yl]-1-benzofuran-2-carboxamide (BBPC) tert-Butoxy and carboxamide N/A Aluminum corrosion inhibitor in HCl

Functional Comparisons

Anti-Tubercular Activity
  • The parent compound acts as a precursor for sulfonamide derivatives (e.g., 4a–4k ), which exhibit anti-tubercular activity. Compound 4a showed a mass spectrometry (MS) peak at m/z = 505.3 [M + H]⁺ and elemental analysis consistent with C₂₁H₂₀N₄O₉S .
Anti-HIV Activity
  • Compound 21 (from ) incorporates a benzyl-imidazole group, enhancing its interaction with viral enzymes. While specific IC₅₀ values are unavailable, its structural complexity suggests higher target specificity compared to the parent compound .
Corrosion Inhibition
  • In a computational study, BBPC and TBPC (tert-butyl derivatives) demonstrated stronger adsorption on aluminum surfaces in HCl than the parent compound due to electron-donating substituents (e.g., tert-butoxy groups), which increased charge transfer efficiency .
Physicochemical Properties
  • The hydrochloride salt (CAS: 765935-67-9) has enhanced solubility in polar solvents compared to the free base, critical for pharmaceutical formulations .
  • Substituents like sulfonamide or indole groups increase molecular weight and polarity, altering pharmacokinetic profiles .

Biological Activity

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the mechanisms of action, research findings, and potential applications of this compound.

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is characterized by the following chemical formula:

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 278.31 g/mol

The primary mechanism of action for ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate involves its inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription in bacteria. This inhibition leads to:

  • Decreased ATP Production : The compound disrupts ATP synthesis by interacting with ATPases, leading to reduced energy availability in bacterial cells .
  • Inhibition of Protein Synthesis : By blocking DNA replication, the compound indirectly inhibits protein synthesis, which is critical for bacterial growth and survival .

Antimicrobial Activity

Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate has been shown to exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro studies demonstrated that this compound possesses a minimum inhibitory concentration (MIC) comparable to established antitubercular agents like ethambutol. Specifically:

  • MIC Values :
    • Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate: 0.78 µg/mL (superior to ethambutol)
    • Ethambutol: MIC not specified but known to be higher than the tested compound .

These findings suggest that this compound could be a promising candidate for further development as an antitubercular drug.

Anticancer Activity

Recent studies have explored the potential anticancer effects of derivatives of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. Research indicates that these derivatives can induce apoptosis in various cancer cell lines through mechanisms involving:

  • Cytotoxicity : The compounds showed enhanced cytotoxic effects when tested against different cancer models, such as FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Study on Inhibitory Effects

A study conducted by Liu et al. (2021) synthesized several derivatives based on ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and evaluated their inhibitory activity against Mycobacterium tuberculosis. The results indicated that:

CompoundMIC (µg/mL)Comparison
4d1.56Equal to ethambutol
4a0.78Superior to ethambutol

This study highlights the potential of these derivatives as effective antituberculosis agents .

Molecular Modeling Studies

Molecular modeling studies have been performed to understand the binding interactions between ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and target proteins involved in its biological activity. These studies provide insights into:

  • Protein-Ligand Interactions : Understanding how the compound interacts at a molecular level can aid in optimizing its structure for enhanced efficacy .

Q & A

Q. Table 1: Analytical Data for Analogous Compounds

CompoundMelting Point (°C)Key IR Stretches (cm⁻¹)¹H NMR (δ, ppm)
Ethyl 5-phenylbenzofuran-2-carboxylate110–1111705 (C=O)7.2–8.1 (aromatic H)
Ethyl 5-bromobenzofuran-2-carboxylateN/A1710 (C=O)7.3–7.9 (aromatic H)
Data adapted from microwave-assisted synthesis studies .

How can crystallographic data resolve structural ambiguities in this compound?

Advanced Question
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation. For example, in ethyl 5-bromobenzofuran-2-carboxylate, SC-XRD revealed near-planar geometry (4.8° dihedral angle between benzofuran and ester groups) and bond lengths consistent with aromatic systems (C-C ~1.39 Å) . For Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, XRD can validate piperazine ring conformation (chair vs. boat) and hydrogen-bonding interactions critical for stability .

What strategies mitigate impurity formation during synthesis?

Advanced Question
Common impurities include unreacted starting materials (e.g., 5-bromo derivatives) or Vilazodone-related byproducts (e.g., ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate) . Mitigation strategies:

  • Reaction Optimization : Use excess piperazine (1.5–2 eq.) and controlled temperatures (80–100°C) to minimize incomplete substitution .
  • Purification : Gradient elution in HPLC (C18 column, acetonitrile-water mobile phase) or silica gel chromatography removes polar/non-polar impurities .
  • In-Process Monitoring : TLC (hexane:ethyl acetate, 3:1) or LC-MS tracks reaction progress and impurity profiles .

How does the piperazine substituent influence pharmacological activity?

Advanced Question
Piperazine enhances receptor binding affinity due to its flexibility and hydrogen-bonding capacity. In analogs like N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide, the piperazine moiety facilitates serotonin receptor (5-HT₁A) interaction, confirmed via radioligand binding assays (IC₅₀ < 50 nM) . For Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, structure-activity relationship (SAR) studies suggest:

  • N-Alkylation : Modifies lipophilicity (logP) and blood-brain barrier permeability.
  • Substituent Position : Para-substitution on benzofuran optimizes steric compatibility with receptor pockets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate

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